molecular formula C9H10F2N2O5 B1253716 1-[(4R,5R)-3,3-Difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

1-[(4R,5R)-3,3-Difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

Cat. No.: B1253716
M. Wt: 264.18 g/mol
InChI Key: FIRDBEQIJQERSE-WETFRILZSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2',2'-difluoro-2'-deoxyuridine is a pyrimidine 2'-deoxyribonucleoside that is uridine in which the hydroxy group at position 2' has been replaced by two fluoro substituents. It is a metabolite of the drug gemcitabine. It has a role as a marine xenobiotic metabolite. It is a pyrimidine 2'-deoxyribonucleoside and an organofluorine compound.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques : This compound has been synthesized using key steps such as intramolecular hetero-Michael addition, revealing the utility in creating complex bicyclic nucleoside analogs (Sun, Wu, & Yang, 2007).

Chemical Constituents and Properties

  • Structural and Electronic Properties : The compound has been studied for its structural and electronic properties, showing similarities with other significant molecules like AZT, indicative of its potential in medicinal chemistry (Essa & Jalbout, 2008).

Applications in Molecular Chemistry

  • Conformational Studies : It has been a subject of conformational studies, such as those examining O 5′, 6-methanouridine derivatives, illustrating the compound's relevance in understanding molecular geometry and interactions (Otter et al., 1992).
  • Rhenium Tricarbonyl Core Complexes : Research has explored its modification to form novel bifunctional chelators, demonstrating its utility in the development of complex molecular structures (Wei, Babich, Eckelman, & Zubieta, 2005).

Theoretical Studies and Computational Analysis

  • Computational Exploration : Theoretical and computational studies have been conducted to understand the molecule's properties better, providing insights into its potential applications in various scientific fields (Ashraf et al., 2019).

Properties

Molecular Formula

C9H10F2N2O5

Molecular Weight

264.18 g/mol

IUPAC Name

1-[(4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C9H10F2N2O5/c10-9(11)6(16)4(3-14)18-7(9)13-2-1-5(15)12-8(13)17/h1-2,4,6-7,14,16H,3H2,(H,12,15,17)/t4-,6-,7?/m1/s1

InChI Key

FIRDBEQIJQERSE-WETFRILZSA-N

Isomeric SMILES

C1=CN(C(=O)NC1=O)C2C([C@@H]([C@H](O2)CO)O)(F)F

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)(F)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[(4R,5R)-3,3-Difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
Reactant of Route 2
1-[(4R,5R)-3,3-Difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
Reactant of Route 3
1-[(4R,5R)-3,3-Difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
Reactant of Route 4
1-[(4R,5R)-3,3-Difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
Reactant of Route 5
1-[(4R,5R)-3,3-Difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
Reactant of Route 6
1-[(4R,5R)-3,3-Difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.